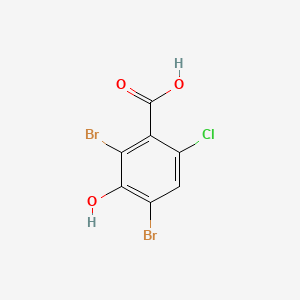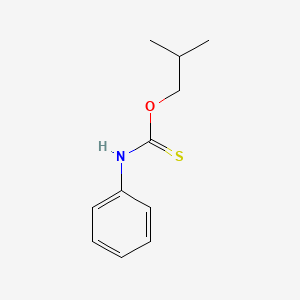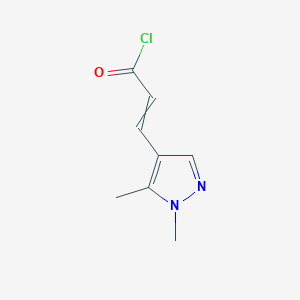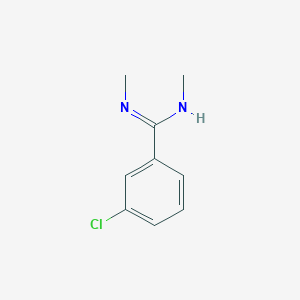methyl}phenol](/img/structure/B12467078.png)
4-{[(4-Bromophenyl)amino](5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione is a complex organophosphorus compound It is characterized by the presence of a bromophenyl group, a hydroxyphenyl group, and a dioxaphosphinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione typically involves a multi-step process:
Formation of the bromophenylamine intermediate: This step involves the bromination of aniline to form 4-bromoaniline.
Condensation with hydroxybenzaldehyde: The 4-bromoaniline is then reacted with 4-hydroxybenzaldehyde under acidic conditions to form the Schiff base.
Cyclization and introduction of the phosphorus moiety: The Schiff base is then reacted with a phosphorus-containing reagent, such as phosphorus pentasulfide, to form the dioxaphosphinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of aminophenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition. Additionally, its ability to intercalate with DNA can disrupt cellular processes, contributing to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{(4-chlorophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
- 2-{(4-fluorophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
- 2-{(4-methylphenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
Uniqueness
The uniqueness of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione lies in the presence of the bromine atom, which can participate in unique substitution reactions and potentially enhance the compound’s biological activity compared to its chloro, fluoro, and methyl analogs.
Propiedades
Fórmula molecular |
C18H21BrNO3PS |
|---|---|
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
4-[(4-bromoanilino)-(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenol |
InChI |
InChI=1S/C18H21BrNO3PS/c1-18(2)11-22-24(25,23-12-18)17(13-3-9-16(21)10-4-13)20-15-7-5-14(19)6-8-15/h3-10,17,20-21H,11-12H2,1-2H3 |
Clave InChI |
NNRCVPTWVIVONK-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(=S)(OC1)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide](/img/structure/B12467015.png)



![5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12467037.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B12467039.png)

![1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one](/img/structure/B12467051.png)
![Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12467059.png)
![4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12467067.png)
![3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide](/img/structure/B12467073.png)
![1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467089.png)
